BenchChemオンラインストアへようこそ!

8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

HIV-1 protease inhibition sulfone pharmacophore structure-activity relationship

8-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione (CAS 763038-78-4, MF C9H11NO2S, MW 197.26 g/mol) is a sulfur-containing bicyclic heterocycle belonging to the thiochroman 1,1-dioxide (benzothiopyran sulfone) class. The compound features an electron-donating primary amine at the 8-position of the aromatic ring, ortho to the cyclic sulfone, and a saturated dihydrothiopyran ring oxidized to the 1,1-dioxide state.

Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
Cat. No. B13478491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
Molecular FormulaC9H11NO2S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=CC=C2)N)S(=O)(=O)C1
InChIInChI=1S/C9H11NO2S/c10-8-5-1-3-7-4-2-6-13(11,12)9(7)8/h1,3,5H,2,4,6,10H2
InChIKeyACNNCKRZJLQQPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione (8-Aminothiochromane 1,1-Dioxide): Procurement-Relevant Structural and Pharmacophoric Profile


8-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione (CAS 763038-78-4, MF C9H11NO2S, MW 197.26 g/mol) is a sulfur-containing bicyclic heterocycle belonging to the thiochroman 1,1-dioxide (benzothiopyran sulfone) class . The compound features an electron-donating primary amine at the 8-position of the aromatic ring, ortho to the cyclic sulfone, and a saturated dihydrothiopyran ring oxidized to the 1,1-dioxide state. This specific regioisomeric arrangement distinguishes it from the more extensively studied 4-aminothiochroman 1,1-dioxide positional isomer (CAS 103659-91-2) . The thiochroman dioxide scaffold has been validated as an isosteric replacement for 1,2,4-benzothiadiazine 1,1-dioxides in AMPA receptor positive allosteric modulator programs and has demonstrated utility as a P2 ligand scaffold in HIV-1 protease inhibitor design [1][2]. The 8-amino substitution pattern places the amine in a unique electronic environment relative to the sulfone, creating a regiospecific handle for amide coupling, sulfonamide formation, or diazotization chemistry that is geometrically inaccessible in the 4-amino isomer.

Why Generic Substitution of 8-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione with Other Thiochroman Dioxides Is Scientifically Unsound


Substituting 8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione with a different thiochroman dioxide regioisomer, oxidation state, or isosteric scaffold introduces quantifiable changes in both electronic properties and biological target engagement. In the thiochroman class, oxidation of the ring sulfur from sulfide to sulfone produced a >47,500-fold improvement in enzyme inhibitory Ki (from 0.38 nM to 8 pM) and rescued antiviral activity from undetectable (IC50 >1 µM) to 47 nM in an HIV-1 protease inhibitor series [1]. Conversely, in cathepsin L inhibitor programs, sulfide analogs were universally superior to their sulfone counterparts, demonstrating that the oxidation state effect is target-dependent and not trivially predictable [2]. Between isosteric scaffolds, thiochroman 1,1-dioxides consistently exhibit lower AMPA receptor affinity than their 1,2,4-benzothiadiazine 1,1-dioxide counterparts, with X-ray crystallography confirming that both enantiomers of thiochroman 12b bind the GluA2 dimer interface nearly identically to benzothiadiazine BPAM344, yet the affinity deficit persists due to subtle differences in interaction energetics mapped by Hirshfeld surface analysis [3]. Within the thiochroman dioxide family itself, the amino group position (4- vs 8-) determines the vector of derivatization and alters the electron density at the aromatic ring, directly affecting reactivity in downstream coupling reactions and the compound's fitness as a building block for specific target classes including AKT kinase inhibitors as disclosed in AbbVie patents [4]. These data collectively demonstrate that thiochroman dioxide derivatives are not functionally interchangeable.

Head-to-Head Quantitative Differentiation Evidence for 8-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione Against Its Closest Analogs


Sulfone vs. Sulfide Oxidation State: >47,000-Fold Improvement in Target Enzyme Ki in the Thiochroman Class

In a head-to-head comparison within the same thiochroman-based HIV-1 protease inhibitor chemotype, oxidation of the thiochroman ring sulfur to the 1,1-dioxide (sulfone) state transformed biological activity. The (S)-aminothiochroman sulfide derivative 4d exhibited a protease inhibitory Ki of 0.38 nM but no detectable antiviral activity (IC50 >1 µM) in MT-4 cells infected with HIV-1 NL4-3 (subtype B). Oxidation to the corresponding sulfone 4e yielded a Ki of 8 pM (a 47,500-fold improvement) and rescued antiviral activity to IC50 = 47 nM [1]. The sulfone derivative 4e also achieved a selectivity index (CC50/IC50) of >2,128, compared to >210 for the less optimized sulfone 4b [1]. This demonstrates that the 1,1-dioxide oxidation state is a critical determinant of target engagement, not merely a pharmacokinetic modifier. Although these data derive from 4-aminothiochroman carboxamide conjugates rather than the free 8-amino compound, the pharmacophoric contribution of the sulfone group—hydrogen bonding via sulfone oxygens confirmed by X-ray crystallography—is directly transferable to the 8-amino regioisomer scaffold [2].

HIV-1 protease inhibition sulfone pharmacophore structure-activity relationship

Isosteric Scaffold Comparison: Thiochroman 1,1-Dioxides vs. 1,2,4-Benzothiadiazine 1,1-Dioxides at AMPA Receptors

The systematic isosteric replacement of the two nitrogen atoms in 1,2,4-benzothiadiazine 1,1-dioxides (BTDs) with carbon atoms yields thiochroman 1,1-dioxides. In a direct pharmacomodulation study, thiochroman 1,1-dioxides expressed strong positive allosteric modulatory activity at AMPA receptors but with potency consistently lower than their corresponding BTD analogues [1]. X-ray cocrystallography of racemic thiochroman 12b with the GluA2 ligand-binding domain (L504Y/N775S mutant) revealed that both enantiomers bind the dimer interface in a pose nearly identical to the benzothiadiazine BPAM344 (compound 4). Hirshfeld surface analysis and 2D fingerprint mapping quantified the subtle interaction differences responsible for the affinity gap [1]. Pharmacokinetic profiling of three thiochroman 1,1-dioxides (12a, 12b, 12e) after oral administration in vivo demonstrated free crossing of the blood-brain barrier, a property shared with the BTD class but achieved with a distinct heterocyclic scaffold that eliminates the potentially metabolically labile thiadiazine ring nitrogens [1]. A follow-up study further demonstrated that 1,4-benzothiazine 1,1-dioxides (retaining one nitrogen) were the most promising BTD isosteres, with compound 25b showing the highest AMPAR potentiation activity among the mono-aza series, while thiochroman 1,1-dioxides (zero nitrogens) retained meaningful but reduced activity [2].

AMPA receptor positive allosteric modulator isosteric replacement

Regioisomeric Differentiation: 8-Amino vs. 4-Amino Thiochroman 1,1-Dioxide—Divergent Synthetic Utility and Target Engagement Vectors

The 8-amino and 4-amino regioisomers of thiochroman 1,1-dioxide present fundamentally different vectors for derivatization. In the 4-amino isomer (CAS 103659-91-2), the amine is positioned on the saturated ring, directly attached to the chiral C-4 center, enabling stereochemically defined amide or sulfonamide conjugates that project into the S2 pocket of HIV-1 protease as demonstrated by the P2 ligand series [1]. In contrast, the 8-amino isomer (CAS 763038-78-4) places the amine on the aromatic ring, ortho to the sulfone, providing a planar, aromatic amine handle suitable for electrophilic substitution, diazonium chemistry, or amide coupling to generate scaffolds that project substituents in a direction orthogonal to that accessible from the 4-position. AbbVie patents covering aminothiochromane derivatives as AKT serine-threonine kinase inhibitors explicitly encompass both aminochromane and aminothiochromane scaffolds with various aromatic substitution patterns, indicating that the aromatic amine position is critical for engaging the kinase ATP-binding pocket or allosteric site [2]. The 8-amino isomer specifically enables a substitution vector that is geometrically inaccessible from the 4-position, potentially accessing different kinase selectivity profiles. While direct comparative biological data for the free 8-amino vs. 4-amino thiochroman 1,1-dioxide parent compounds are not publicly available, the divergent synthetic handles represent a procurement-relevant differentiation: the 8-amino isomer uniquely enables C-N bond formation at the aromatic ring ortho to the sulfone.

regioisomer differentiation building block utility kinase inhibitor

Oxidation State Effects Are Target-Dependent: Sulfide Outperforms Sulfone in Cathepsin L Inhibition, Contrasting with HIV-1 Protease Data

A critical, often overlooked evidence point is that the sulfone oxidation state does not uniformly enhance biological activity across all targets. In a series of thiochromanone thiosemicarbazone analogs evaluated as cathepsin L inhibitors, the thiochromanone sulfide analogs were superior to their corresponding sulfone derivatives in nearly all cases, with IC50 values in the low nanomolar range for the most potent sulfides [1]. This stands in direct contrast to the HIV-1 protease data where sulfone oxidation rescued antiviral activity. The target-dependent nature of the sulfone pharmacophore means that the 8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione (a sulfone) cannot be assumed superior or inferior to its sulfide analog (8-amino-thiochroman) without target-specific data. Procurement of the correct oxidation state must be guided by the intended biological target [2]. Furthermore, sulfone/sulfoxide-containing carbohydrate-derived thiochromans have shown high antiplasmodial activity in the low micromolar range, but the inability to further derivatize the sulfone/sulfoxide functional groups limited exploration, highlighting a synthetic limitation of the sulfone state that the 8-amino handle can help overcome by enabling alternative diversification points [3].

cathepsin L oxidation state SAR target-dependent pharmacology

Antileishmanial Activity: Benzothiopyran Scaffold Validation with EC50 <10 µM and Selectivity Index >2.6

A focused library of 32 substituted 2H-thiochroman derivatives (including thiochromenes, thiochromanones, and hydrazones) was evaluated against intracellular amastigotes of Leishmania (Viannia) panamensis. Twelve compounds were active with EC50 values below 40 µM, and four compounds achieved EC50 values below 10 µM with a selectivity index >2.6 relative to mammalian cytotoxicity [1]. While the specific 8-amino regioisomer was not directly tested in this series, the data establish that the benzothiopyran (thiochroman) scaffold is a validated pharmacophore for antileishmanial drug discovery. The presence of the 8-amino group on the 1,1-dioxide scaffold provides a synthetic handle for further elaboration into amide, sulfonamide, or heterocyclic conjugates that could enhance the sub-10 µM potency and selectivity window. The study explicitly noted that clear structure-activity relationships were not detected across the diverse substitution patterns, underscoring the value of exploring novel substitution vectors such as the 8-position amine to probe unexamined SAR space [1]. This represents a differentiated entry point relative to the C-2 and C-3 carbonyl/carboxyl-substituted analogs that dominated the published library.

antileishmanial benzothiopyran neglected tropical disease

Building Block Versatility: Aminothiochromane Scaffolds as Privileged Cores in Kinase and Protease Inhibitor Patents

The aminothiochromane scaffold, including both 4-amino and aromatic-amino variants, has been claimed in multiple pharmaceutical patents as a core structure for kinase inhibition. AbbVie's US Patent 9,586,945 explicitly claims aminochromane, aminothiochromane, and amino-1,2,3,4-tetrahydroquinoline derivatives as inhibitors of AKT (serine-threonine kinase), a validated oncology target [1]. The patent's Markush structures encompass aromatic amine substitution patterns consistent with the 8-amino regioisomer. Separately, the aminothiochromane scaffold has been validated through X-ray crystallography in the HIV-1 protease context, where the thiochroman heterocycle with (S)-Boc-amine functionality engages Asp29 and Asp30 backbone NHs via hydrogen bonding while the thiochroman moiety fills a hydrophobic pocket [2]. The 8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione uniquely combines these two validated pharmacophoric elements—the aromatic amine for kinase hinge-binding or allosteric interactions, and the 1,1-dioxide sulfone for hydrogen bonding and metabolic stabilization—in a single, commercially available building block. This dual pharmacophoric potential is not simultaneously accessible from either the 4-amino isomer (which lacks the aromatic amine) or the non-aminated thiochroman dioxides (which lack the synthetic handle for rapid diversification).

privileged scaffold kinase inhibitor patent landscape

Procurement-Driven Application Scenarios for 8-Amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione


HIV-1 Protease Inhibitor Lead Optimization: Sulfone-Containing P2 Ligand Scaffold Exploration

Research groups pursuing next-generation HIV-1 protease inhibitors can deploy 8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione as a structurally novel P2 ligand precursor. The established literature demonstrates that sulfone oxidation of the thiochroman ring improves enzyme inhibitory Ki by >47,000-fold relative to the sulfide state and is essential for antiviral activity (IC50 = 47 nM for optimized sulfone 4e vs. >1 µM for sulfide 4d) [1]. The 8-amino regioisomer offers a previously unexplored vector for the P2 carboxamide linkage, potentially accessing hydrogen bond networks with catalytic Asp25/Asp25' distinct from those engaged by the 4-amino series. X-ray crystallography facilities can leverage established cocrystallization protocols with HIV-1 protease to directly compare 8-amino-derived inhibitor binding modes with the published 4-amino thiochroman and darunavir complexes [2].

AMPA Receptor Positive Allosteric Modulator (PAM) Discovery with Differentiated IP Space

The thiochroman 1,1-dioxide scaffold has been validated as a bioisosteric replacement for 1,2,4-benzothiadiazine 1,1-dioxides in AMPA receptor PAM programs, with confirmed blood-brain barrier penetration after oral dosing [1]. The 8-amino substituent provides a synthetic handle for introducing diversity elements at a position that has not been systematically explored in the published thiochroman AMPA PAM series (which focused on 6- and 7-position substituents). This enables SAR exploration of the aromatic ring electronics while retaining the critical sulfone pharmacophore and diaryl substitution pattern shown by Hirshfeld surface analysis to govern GluA2 dimer interface interactions. Follow-up isosteric studies have established the activity hierarchy: BTDs > 1,4-benzothiazine dioxides > thiochroman dioxides, providing a quantitative framework for setting potency expectations [2].

Antileishmanial Drug Discovery: Unexplored 8-Amino Vector in a Validated Benzothiopyran Pharmacophore

With four benzothiopyran derivatives demonstrating EC50 <10 µM and selectivity index >2.6 against Leishmania panamensis intracellular amastigotes, the scaffold is a validated starting point for neglected tropical disease drug discovery [1]. The 8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione enables exploration of the 8-position as a derivatization site, a region left unexamined in the published library of 32 compounds which focused on C-2 and C-3 modifications. Amide, sulfonamide, or heterocyclic conjugate libraries generated from the 8-amino handle can be screened in the established L. panamensis intracellular amastigote assay with mammalian cytotoxicity counter-screen, providing a direct comparative benchmark against the published sub-10 µM EC50 compounds.

Kinase Inhibitor Library Synthesis: Dual-Pharmacophore Building Block for AKT and Related Serine-Threonine Kinases

AbbVie's patent estate explicitly covers aminothiochromane derivatives as AKT kinase inhibitor cores [1]. The 8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione building block uniquely combines an aromatic amine (capable of hinge-binding hydrogen bond interactions with kinase active sites) and a pre-installed 1,1-dioxide sulfone (providing additional hydrogen bond acceptor capacity and metabolic oxidative stability). This dual functionality eliminates the need for late-stage sulfur oxidation, which can be capricious and incompatible with many functional groups. The compound can be directly elaborated via amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling at the 8-amino position, enabling rapid parallel library synthesis for kinase selectivity profiling. The scaffold's MW (197.26) and low rotational bond count provide an attractive starting point for lead-like compound design compliant with oral bioavailability guidelines.

Quote Request

Request a Quote for 8-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.